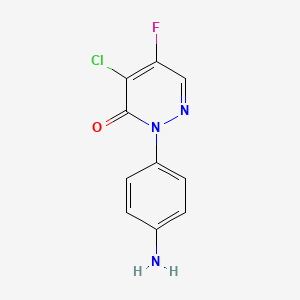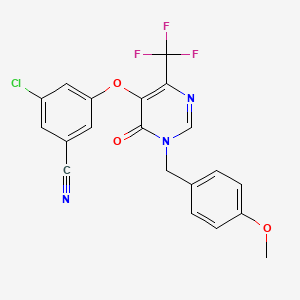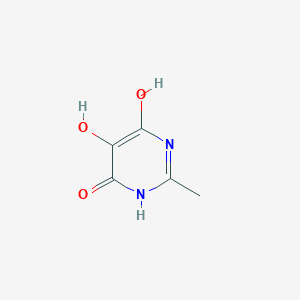
5,6-Dihydroxy-2-methylpyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dihydroxy-2-methylpyrimidin-4(1H)-one is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are essential components of nucleic acids. This compound is characterized by the presence of hydroxyl groups at the 5th and 6th positions and a methyl group at the 2nd position on the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-2-methylpyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of urea with β-ketoesters, followed by hydroxylation at the 5th and 6th positions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form corresponding ketones.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones.
Reduction Products: Dihydropyrimidines.
Substitution Products: Alkylated or acylated pyrimidines.
科学的研究の応用
5,6-Dihydroxy-2-methylpyrimidin-4(1H)-one has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5,6-Dihydroxy-2-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups may participate in hydrogen bonding, while the methyl group can influence the compound’s hydrophobic interactions. These interactions can modulate the activity of biological pathways and processes.
類似化合物との比較
Similar Compounds
5,6-Dihydroxy-2-aminopyrimidin-4(1H)-one: Similar structure but with an amino group instead of a methyl group.
5,6-Dihydroxy-2-ethylpyrimidin-4(1H)-one: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
5,6-Dihydroxy-2-methylpyrimidin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both hydroxyl groups and a methyl group can result in distinct properties compared to other pyrimidine derivatives.
特性
分子式 |
C5H6N2O3 |
|---|---|
分子量 |
142.11 g/mol |
IUPAC名 |
4,5-dihydroxy-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H6N2O3/c1-2-6-4(9)3(8)5(10)7-2/h8H,1H3,(H2,6,7,9,10) |
InChIキー |
FBHQPWNPOSTKOW-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C(=O)N1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 2-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]pyrrolidine-1-carboxylate](/img/structure/B13098034.png)
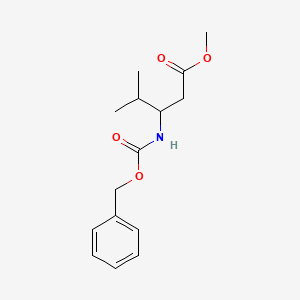
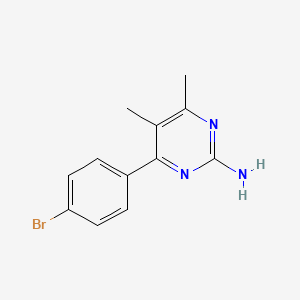
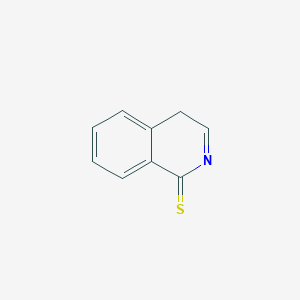
![5,6,7,8-Tetrahydropyrido[3,4-D]pyridazin-4(3H)-one](/img/structure/B13098071.png)
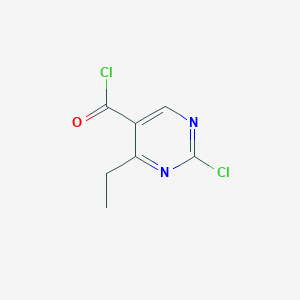
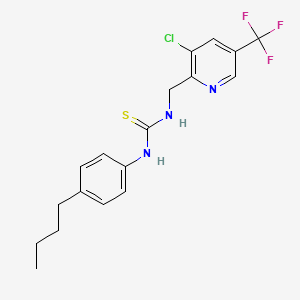
![2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B13098090.png)

